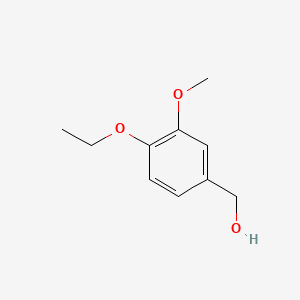4-Ethoxy-3-methoxybenzyl alcohol
CAS No.: 61813-58-9
Cat. No.: VC2313797
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61813-58-9 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | (4-ethoxy-3-methoxyphenyl)methanol |
| Standard InChI | InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6,11H,3,7H2,1-2H3 |
| Standard InChI Key | PMSHVORCBMOTBP-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)CO)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)CO)OC |
Introduction
Physical and Chemical Properties
Structural Characteristics
4-Ethoxy-3-methoxybenzyl alcohol has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol . The structure consists of a benzene ring with three key functional groups: a methoxy group (-OCH3) at position 3, an ethoxy group (-OCH2CH3) at position 4, and a hydroxymethyl group (-CH2OH) . This arrangement of substituents confers specific chemical properties and reactivity patterns that make the compound useful in various applications.
Identification Parameters
The compound is registered with CAS number 61813-58-9 and can be identified through various analytical techniques including spectroscopic methods . The IUPAC name is (4-ethoxy-3-methoxyphenyl)methanol, though it is also known by several synonyms including 3-Methoxy-4-ethoxybenzyl alcohol and Benzenemethanol, 4-ethoxy-3-methoxy- .
Physical Properties
The physical properties of 4-Ethoxy-3-methoxybenzyl alcohol are summarized in Table 1.
Table 1: Physical Properties of 4-Ethoxy-3-methoxybenzyl alcohol
Synthesis Methods
Reduction of 4-Ethoxy-3-methoxybenzaldehyde
The most documented synthesis route for 4-Ethoxy-3-methoxybenzyl alcohol involves the reduction of 4-ethoxy-3-methoxybenzaldehyde. This aldehyde is first prepared by alkylation of vanillin using diethyl sulfate, which yields 4-ethoxy-3-methoxybenzaldehyde with approximately 79% yield. Subsequent reduction using sodium borohydride (NaBH4) through a grinding method results in the formation of 4-ethoxy-3-methoxybenzyl alcohol with an impressive 96% yield .
Complete Synthetic Pathway from Vanillin
A complete synthetic pathway from vanillin to 4-ethoxy-3-methoxybenzyl alcohol consists of the following steps:
-
Alkylation of vanillin with diethyl sulfate to produce 4-ethoxy-3-methoxybenzaldehyde (79% yield)
-
Reduction of the aldehyde using sodium borohydride through the grinding method to obtain 4-ethoxy-3-methoxybenzyl alcohol (96% yield)
This synthetic route is particularly valuable because it starts from vanillin, a readily available natural product, making the process economically viable and environmentally friendly.
Table 2: Synthesis Methods for 4-Ethoxy-3-methoxybenzyl alcohol
Applications
Pharmaceutical Intermediates
4-Ethoxy-3-methoxybenzyl alcohol serves as a key intermediate in the synthesis of bioactive compounds with potential therapeutic applications. A notable example is its use in preparing 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, a compound that has shown promising activity as an antiplasmodium agent .
Antimalarial Research
The compound's derivative, 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, has been evaluated for antimalarial activity through heme polymerization inhibitory activity (HPIA) assay. Results indicate that this derivative displays HPIA half maximal inhibitory concentration of 3.63 mM, which is comparable to chloroquine (4.37 mM), suggesting potential for antimalarial applications .
The pathway to this antimalarial compound involves:
-
Bromination of 4-ethoxy-3-methoxybenzyl alcohol under solvent-free conditions to form the corresponding benzyl bromide
-
Nucleophilic substitution with 1,10-phenanthroline to produce 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide with 58% yield
| Supplier | Package Size | Purity | Price | Catalog Number | Source |
|---|---|---|---|---|---|
| Carl Roth | 1 g | ≥95% | €278.45 | 2LHH.4 | |
| Carl Roth | 500 mg | ≥95% | €170.95 | 2LHH.3 |
The relatively high cost per gram indicates that this is a specialty chemical primarily used in research settings rather than industrial applications. Bulk pricing discounts are available for larger quantities, with prices decreasing to €264.53 per pack for orders of 6 or more units, and €250.60 per pack for orders of 24 or more units .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume